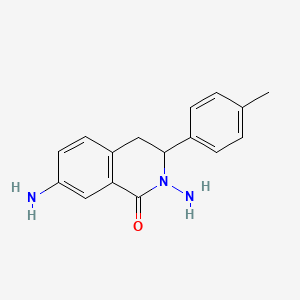
2,7-Diamino-3-(4-methylphenyl)-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diamino-3-(4-methylphenyl)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound features a dihydroisoquinoline core with amino groups at positions 2 and 7, and a 4-methylphenyl group at position 3. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diamino-3-(4-methylphenyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions
Formation of the Dihydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline core.
Introduction of Amino Groups: The amino groups at positions 2 and 7 can be introduced through nitration followed by reduction
Attachment of the 4-Methylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the dihydroisoquinoline core reacts with a 4-methylphenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Diamino-3-(4-methylphenyl)-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The amino groups can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
2,7-Diamino-3-(4-methylphenyl)-3,4-dihydroisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties. It is investigated for its ability to modulate biological pathways involved in diseases such as cancer and neurodegenerative disorders.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. It is also used as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,7-Diamino-3-(4-methylphenyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The compound can influence various biological pathways, including signal transduction pathways and metabolic pathways. Its effects on these pathways can lead to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
2,7-Diamino-3-(4-methylphenyl)-3,4-dihydroisoquinolin-1(2H)-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other isoquinoline derivatives with amino and phenyl groups, such as 2,7-diamino-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one and 2,7-diamino-3-(4-chlorophenyl)-3,4-dihydroisoquinolin-1(2H)-one.
Uniqueness: The presence of the 4-methylphenyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered electronic distribution. These properties can influence the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
62147-62-0 |
|---|---|
Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2,7-diamino-3-(4-methylphenyl)-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C16H17N3O/c1-10-2-4-11(5-3-10)15-8-12-6-7-13(17)9-14(12)16(20)19(15)18/h2-7,9,15H,8,17-18H2,1H3 |
InChI Key |
AVTSNRGVNFBQBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)N)C(=O)N2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















